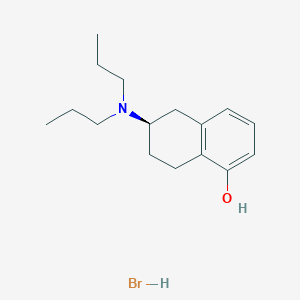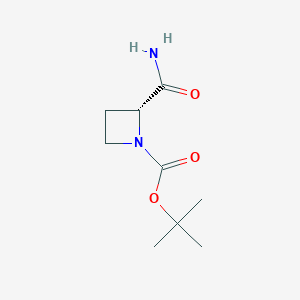
tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate
Descripción general
Descripción
The compound “tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate” is a type of organic compound. The “tert-Butyl” part refers to a functional group (tertiary butyl group) consisting of a carbon atom bonded to three other carbon atoms . The “(2R)-2-carbamoylazetidine-1-carboxylate” part suggests the presence of a carbamoyl group and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This process is considered more efficient, versatile, and sustainable compared to batch processes .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
- Synthetic Phenolic Antioxidants Environmental Concerns : Research has identified environmental occurrences, human exposure, and the toxicity of synthetic phenolic antioxidants (SPAs), which share structural features with tert-butyl-based compounds. SPAs have been detected in various environmental matrices and have potential hepatic toxicity and endocrine-disrupting effects. This highlights the environmental and health implications of related tert-butyl compounds and underscores the need for further study on their degradation and toxicity (Liu & Mabury, 2020).
Catalysis and Synthesis
- Applications in N-heterocycles Synthesis : tert-Butanesulfinamide, a compound related to tert-butyl carbamates, has been extensively used as a chiral auxiliary in stereoselective synthesis. It provides a pathway to structurally diverse N-heterocycles, indicating potential applications of tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate in asymmetric synthesis and pharmaceutical intermediates production (Philip et al., 2020).
Biodegradation and Environmental Fate
- Biodegradation of Ethers : Studies on the biodegradation and fate of ethers like methyl tert-butyl ether (MTBE) in soil and groundwater shed light on microbial pathways capable of degrading ether compounds. This research could inform environmental remediation efforts involving this compound, particularly regarding its persistence and potential degradation in environmental settings (Thornton et al., 2020).
Material Science and Separation Processes
- Pervaporation Techniques : The application of polymer membranes for the purification of fuel oxygenates such as MTBE highlights pervaporation as an effective separation process. This technology's efficiency in separating organic mixtures suggests potential applications in purifying or isolating this compound or related compounds in industrial settings (Pulyalina et al., 2020).
Direcciones Futuras
While specific future directions for “tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate” are not available, research on similar compounds like “tert-Butyl [(1S,2R)-2-Aminocyclohexyl]carbamate” has led to the development of a practical method for isolating the compound in its pure form . This process is considered to proceed under thermodynamic control and has been demonstrated on a large scale .
Mecanismo De Acción
Target of Action
Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns and have implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, a part of the compound, is known for its unique reactivity pattern, which can influence the compound’s interaction with its targets .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to be involved in various biosynthetic and biodegradation pathways .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-carbamoylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIKFCAPOYPHU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





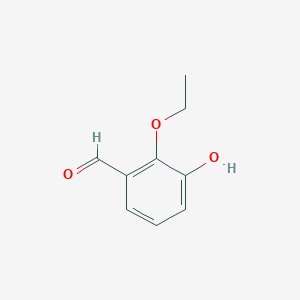
![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)
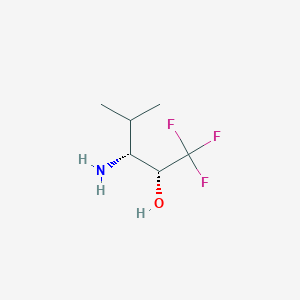


![1-[2-(4-Phenylmethoxyphenoxy)ethyl]piperidine](/img/structure/B3247508.png)
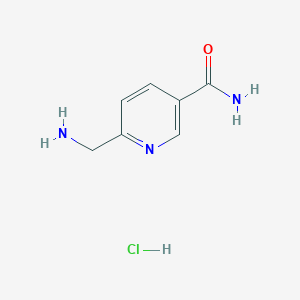
![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B3247521.png)
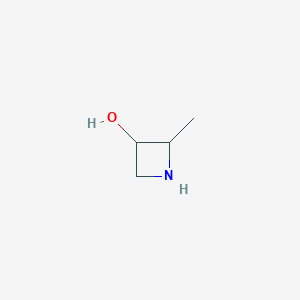
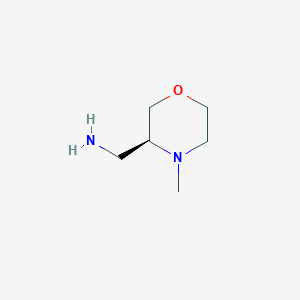
![1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine](/img/structure/B3247540.png)
